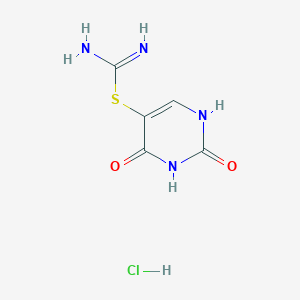
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl carbamimidothioate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring with dioxo groups at positions 2 and 4, and a carbamimidothioate group at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of dicationic molten salts as catalysts to facilitate the reaction . The process is designed to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds
科学的研究の応用
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in metabolic pathways. This inhibition can result in various biological effects, including antiviral and anticancer activities.
類似化合物との比較
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: A related compound with similar structural features but different functional groups.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another derivative with sulfonyl groups, used as a pharmaceutical intermediate.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A compound with applications in medicinal chemistry.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
特性
CAS番号 |
42074-70-4 |
|---|---|
分子式 |
C5H7ClN4O2S |
分子量 |
222.65 g/mol |
IUPAC名 |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H6N4O2S.ClH/c6-4(7)12-2-1-8-5(11)9-3(2)10;/h1H,(H3,6,7)(H2,8,9,10,11);1H |
InChIキー |
AZHADNFYAVFCDM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)SC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


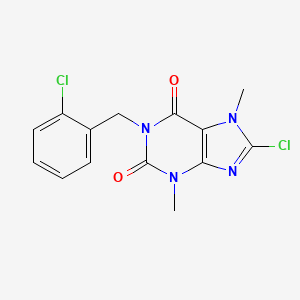
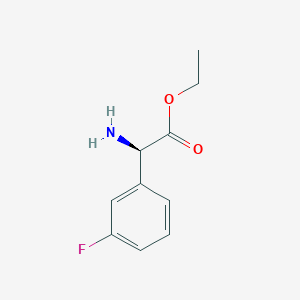
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
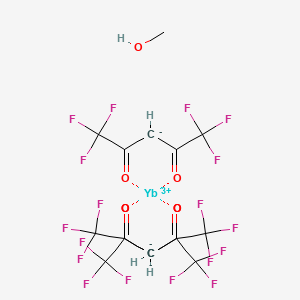

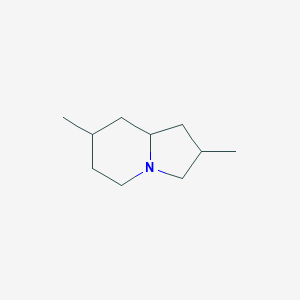
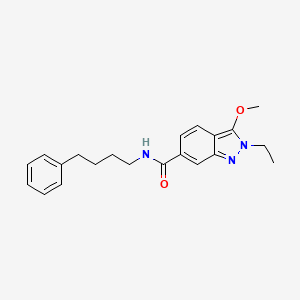
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
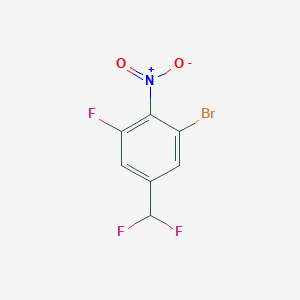
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
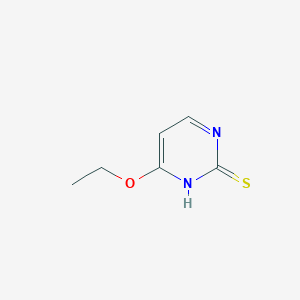
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
